molecular formula C10H12N2O2S B13574090 tert-Butyl 5-ethynylthiazol-2-ylcarbamate

tert-Butyl 5-ethynylthiazol-2-ylcarbamate

Cat. No.: B13574090
M. Wt: 224.28 g/mol
InChI Key: CNTJFZSVGGRYNF-UHFFFAOYSA-N
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Description

Tert-butyl (5-ethynylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H12N2O2S. It is known for its applications in organic synthesis, particularly as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a thiazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-ethynylthiazol-2-yl)carbamate typically involves the reaction of 5-ethynylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl (5-ethynylthiazol-2-yl)carbamate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-ethynylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving tert-butyl (5-ethynylthiazol-2-yl)carbamate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from reactions involving tert-butyl (5-ethynylthiazol-2-yl)carbamate depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in substituted thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

Tert-butyl (5-ethynylthiazol-2-yl)carbamate is unique due to the presence of the ethynyl group and thiazole ring, which confer distinct chemical properties and reactivity compared to other carbamates. These features make it particularly useful in applications requiring selective protection and deprotection of amines, as well as in the synthesis of complex organic molecules .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

tert-butyl N-(5-ethynyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C10H12N2O2S/c1-5-7-6-11-8(15-7)12-9(13)14-10(2,3)4/h1,6H,2-4H3,(H,11,12,13)

InChI Key

CNTJFZSVGGRYNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C#C

Origin of Product

United States

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